molecular formula C7H6BClO4 B1289912 5-Borono-2-chlorobenzoic acid CAS No. 913835-32-2

5-Borono-2-chlorobenzoic acid

Cat. No.: B1289912
CAS No.: 913835-32-2
M. Wt: 200.38 g/mol
InChI Key: RHIXAJHFXGTSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Borono-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4 It is a derivative of benzoic acid, where the hydrogen atom at the fifth position is replaced by a boronic acid group and the hydrogen atom at the second position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-2-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Bromination: The 2-chlorobenzoic acid undergoes bromination using a bromination reagent such as N-bromosuccinimide in the presence of a catalyst like sulfuric acid. This step introduces a bromine atom at the fifth position, forming 5-bromo-2-chlorobenzoic acid.

    Boronation: The 5-bromo-2-chlorobenzoic acid is then subjected to a boronation reaction using a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step replaces the bromine atom with a boronic acid group, yielding this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Efficient Catalysts: Using highly efficient catalysts to increase the reaction rate and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product purity and minimize by-products.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Borono-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 5-borono-2-chlorobenzyl alcohol.

Scientific Research Applications

5-Borono-2-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs for cancer therapy, as boron neutron capture therapy agents.

    Medicine: Investigated for its potential in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Borono-2-chlorobenzoic acid involves its ability to form stable complexes with various molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the boronic acid group.

    Pathways Involved: The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

    2-Chloro-5-iodobenzoic acid: Contains an iodine atom at the fifth position instead of a boronic acid group.

    2-Chloro-5-fluorobenzoic acid: Contains a fluorine atom at the fifth position instead of a boronic acid group.

Uniqueness

5-Borono-2-chlorobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXAJHFXGTSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629621
Record name 5-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-32-2
Record name 5-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(dihydroxyboranyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Borono-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Borono-2-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Borono-2-chlorobenzoic acid
Reactant of Route 4
5-Borono-2-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Borono-2-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Borono-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.